N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide
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Overview
Description
WY 27127 is a chemical compound known for its role as an alpha-2 adrenergic receptor antagonist. This compound has been studied for its pharmacological properties, particularly its selectivity for alpha-2 adrenergic receptors over alpha-1 adrenergic receptors .
Chemical Reactions Analysis
WY 27127 undergoes various chemical reactions, primarily involving its interaction with adrenergic receptors. It acts as an antagonist at alpha-2 adrenergic receptors, blocking the effects of agonists like clonidine. The compound does not show significant antagonist actions at other receptors such as 5-hydroxytryptamine, muscarinic, presynaptic dopamine, histamine, or beta-1 adrenergic receptors .
Scientific Research Applications
WY 27127 has been extensively studied in pharmacological research. Its primary application is in the study of adrenergic receptors, particularly alpha-2 adrenergic receptors. It has been used to investigate the physiological and pharmacological roles of these receptors in various tissues, including the vas deferens and pulmonary arteries. The compound’s selectivity for alpha-2 over alpha-1 adrenergic receptors makes it a valuable tool in research focused on adrenergic signaling pathways .
Mechanism of Action
WY 27127 exerts its effects by binding to alpha-2 adrenergic receptors and blocking the action of agonists. This antagonistic action prevents the usual physiological responses mediated by these receptors, such as the inhibition of neurotransmitter release. The compound’s selectivity for alpha-2 adrenergic receptors over alpha-1 adrenergic receptors is due to its weaker antagonistic action at alpha-1 receptors .
Comparison with Similar Compounds
WY 27127 is often compared with idazoxan, another alpha-2 adrenergic receptor antagonist. Both compounds are equipotent at alpha-2 adrenergic receptors, but idazoxan is significantly more potent at alpha-1 adrenergic receptors. This difference in selectivity makes WY 27127 more suitable for studies specifically targeting alpha-2 adrenergic receptors without significant interference from alpha-1 receptor antagonism .
Similar Compounds:- Idazoxan
- Yohimbine
- Rauwolscine
- Corynanthine
These compounds share similar pharmacological profiles but differ in their selectivity and potency at various adrenergic receptors .
Properties
CAS No. |
95669-35-5 |
---|---|
Molecular Formula |
C17H27N3O4S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C17H27N3O4S2/c1-25(21,22)18-9-12-20(26(2,23)24)15-8-11-19-10-7-14-5-3-4-6-16(14)17(19)13-15/h3-6,15,17-18H,7-13H2,1-2H3/t15-,17+/m1/s1 |
InChI Key |
VSQCTWPNMPWYSD-WBVHZDCISA-N |
Isomeric SMILES |
CS(=O)(=O)NCCN([C@@H]1CCN2CCC3=CC=CC=C3[C@@H]2C1)S(=O)(=O)C |
SMILES |
CS(=O)(=O)NCCN(C1CCN2CCC3=CC=CC=C3C2C1)S(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)NCCN(C1CCN2CCC3=CC=CC=C3C2C1)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Wy 27127; Wy27127; Wy-27127 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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